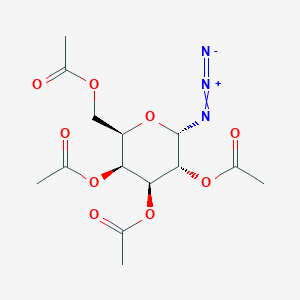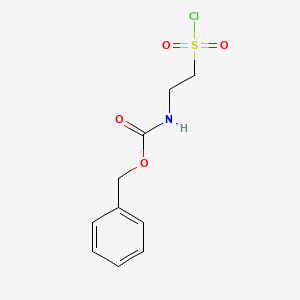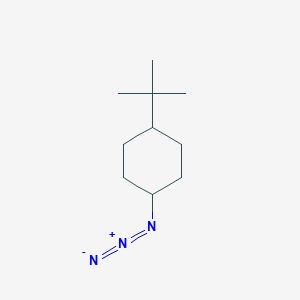
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide
Übersicht
Beschreibung
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is a derivative of galactose, a type of sugar. It is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide involves the use of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is complex, with multiple functional groups. The molecule contains a galactopyranosyl ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom. The ring is substituted with azide and acetyl groups .Chemical Reactions Analysis
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is used in various chemical reactions. For example, it is used as a reagent in N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is a white to off-white powder. It is soluble in chloroform at a concentration of 5 mg/mL. It is stable under normal temperatures and pressures but should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Carbohydrates
This compound is pivotal in the synthesis of complex carbohydrates, including proteoglycans and glycolipids . These biomolecules play essential roles in cellular communication and adhesion, making them crucial for biomedical research and therapeutic applications.
Drug Development for Metabolic Disorders
Researchers utilize this azide derivative in the development of pharmaceuticals targeting diseases related to carbohydrate metabolism disorders . Its reactivity allows for the creation of novel compounds that can interact with enzymes and receptors involved in metabolic pathways.
Glycosylation Reactions
The azide group in this compound serves as an excellent precursor for glycosylation reactions . These reactions are fundamental for attaching sugar moieties to other molecules, which is a critical step in the production of various glycoconjugates used in drug design and diagnostic tools.
Antibacterial and Antioxidant Agents
Compounds derived from 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide have shown promising antibacterial and antioxidant activities . This makes them potential candidates for new treatments against bacterial infections and oxidative stress-related conditions.
Theoretical Studies and Computational Chemistry
Theoretical studies, including density functional theory, have been conducted to understand the deacylation and dealkylation processes of this compound . Such studies provide insights into the molecular behavior and can guide the design of more efficient synthesis methods.
Phenolic Glycoside Synthesis
Phenolic glycosides, which exhibit a variety of biological activities, can be synthesized using this compound . These activities include anti-inflammatory, antitussive, and diuretic effects, which are valuable in traditional medicine and modern pharmacology.
Intermediate for Antidiabetic Drugs
It serves as an intermediate in the synthesis of antidiabetic drugs like Voglibose and Dapagliflozin . These drugs work by inhibiting enzymes that break down carbohydrates, thus controlling blood sugar levels in diabetic patients.
Safety And Hazards
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461082 | |
| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide | |
CAS RN |
94427-00-6 | |
| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in the synthesis of triazole-linked sugar derivatives?
A1: 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide serves as a starting material for synthesizing novel triazole-linked sugar derivatives. The research demonstrates its use in a 1,3-dipolar cycloaddition reaction with 3,3,3-trifluoropropinyl benzene. This reaction yields two regioisomeric products: 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole and 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-5-trifluoromethyl-4-phenyl-1,2,3-triazole []. This highlights the compound's utility in creating structurally diverse molecules with potential biological activity.
Q2: Is there any structural information available for the products derived from 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in this study?
A2: Yes, the research includes an X-ray analysis of 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole (one of the regioisomers formed) []. This structural data provides valuable insights into the conformation and spatial arrangement of atoms within the molecule, which can be crucial for understanding its potential interactions and activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)









![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)

